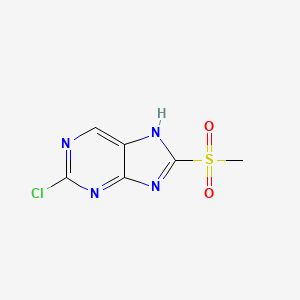
6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one is a synthetic organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a bromine atom at the 6th position, a trimethylsilyl group attached to an ethoxy moiety, and a naphthyridinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the naphthyridinone core.
Hydrolysis: The trimethylsilyl-ethoxy moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the naphthyridinone core.
Aplicaciones Científicas De Investigación
6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Mecanismo De Acción
The mechanism of action of 6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The bromine atom and the naphthyridinone core may play crucial roles in binding to these targets, influencing their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-1-naphthyridin-2(1H)-one: Lacks the trimethylsilyl-ethoxy moiety.
1-((2-(trimethylsilyl)ethoxy)methyl)-1,8-naphthyridin-2(1H)-one: Lacks the bromine atom.
6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1,8-naphthyridin-2(1H)-one: Contains a chlorine atom instead of bromine.
Uniqueness
The uniqueness of 6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the bromine atom and the trimethylsilyl-ethoxy moiety allows for diverse chemical modifications and interactions with molecular targets, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C14H19BrN2O2Si |
|---|---|
Peso molecular |
355.30 g/mol |
Nombre IUPAC |
6-bromo-1-(2-trimethylsilylethoxymethyl)-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C14H19BrN2O2Si/c1-20(2,3)7-6-19-10-17-13(18)5-4-11-8-12(15)9-16-14(11)17/h4-5,8-9H,6-7,10H2,1-3H3 |
Clave InChI |
NRZSWCITLUCWTB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOCN1C(=O)C=CC2=CC(=CN=C21)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Hydroxy-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B8512661.png)
![3-(3,4-Dimethoxyphenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8512672.png)


![5-[2-chloro-1-(2-chlorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B8512682.png)

![2h-Pyrrolo[2,3-b]pyridin-2-one,5-(2-bromoacetyl)-1,3-dihydro-1-methyl-](/img/structure/B8512685.png)






